2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 886915-88-4
Cat. No.: VC4593318
Molecular Formula: C20H21N3O5S
Molecular Weight: 415.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886915-88-4 |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 415.46 |
| IUPAC Name | 2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H21N3O5S/c1-5-29-16-9-7-6-8-13(16)18(24)21-20-23-22-19(28-20)12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
| Standard InChI Key | TULKWNHXVUOUMD-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the benzamide and ethylthio groups. A common approach involves the reaction of a hydrazide with a carbonyl compound to form the oxadiazole ring, followed by coupling reactions to attach the benzamide and ethylthio moieties.
Example Synthesis Steps:
-
Formation of the Oxadiazole Ring: This involves reacting a hydrazide with a carbonyl compound under appropriate conditions.
-
Attachment of the Benzamide Moiety: This can be achieved through amide coupling reactions using suitable catalysts.
-
Introduction of the Ethylthio Group: Typically involves nucleophilic substitution reactions.
Biological Activity
Compounds containing oxadiazole and benzamide groups have been explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a 3,4,5-trimethoxyphenyl group may enhance these activities due to its potential to interact with biological targets.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial Activity | Interference with microbial enzymes or membranes |
| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis |
| Anti-inflammatory Activity | Modulation of inflammatory pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume